Ethyl 5-methyl-2-[(naphthalen-1-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate
CAS No.: 496028-44-5
Cat. No.: VC20207611
Molecular Formula: C25H21NO3S
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 496028-44-5 |
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Molecular Formula | C25H21NO3S |
Molecular Weight | 415.5 g/mol |
IUPAC Name | ethyl 5-methyl-2-(naphthalene-1-carbonylamino)-4-phenylthiophene-3-carboxylate |
Standard InChI | InChI=1S/C25H21NO3S/c1-3-29-25(28)22-21(18-11-5-4-6-12-18)16(2)30-24(22)26-23(27)20-15-9-13-17-10-7-8-14-19(17)20/h4-15H,3H2,1-2H3,(H,26,27) |
Standard InChI Key | AEHICHRYVXZBQV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure centers on a thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom. Key substituents include:
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Position 2: A [(naphthalen-1-ylcarbonyl)amino] group, forming a carboxamide linkage.
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Position 3: An ethyl ester moiety (–COOCH₂CH₃).
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Position 4: A phenyl ring (–C₆H₅).
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Position 5: A methyl group (–CH₃).
The molecular formula is C₂₆H₂₂N₂O₃S, yielding a molecular weight of 442.53 g/mol. The naphthalene system introduces significant aromaticity and lipophilicity, which may influence solubility and biological interactions .
Stereoelectronic Properties
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Aromaticity: The thiophene core contributes electron-rich character, while the naphthalene and phenyl groups enhance π-π stacking potential.
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Hydrogen Bonding: The carboxamide group (–NHCO–) can act as both a hydrogen bond donor and acceptor, critical for target binding in biological systems .
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LogP: Estimated ≥4.5 (via computational tools), suggesting high lipid solubility and potential membrane permeability .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a modular approach:
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Thiophene Core Formation: Utilize the Gewald reaction or cross-coupling strategies to assemble the 2-aminothiophene scaffold.
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Substituent Introduction: Sequential functionalization via amidation, esterification, and alkylation.
Key Intermediate: Ethyl 2-Amino-5-methyl-4-phenylthiophene-3-carboxylate
A structurally related compound, ethyl 2-amino-5-phenylthiophene-3-carboxylate (CAS 4815-34-3), serves as a viable precursor . Introducing a methyl group at position 5 could involve:
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Friedel-Crafts Alkylation: Using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
Amidation at Position 2
Reacting the intermediate with naphthalene-1-carbonyl chloride under Schotten-Baumann conditions yields the target compound:
This step parallels methodologies described for arylamide derivatives in antimycobacterial agents .
Physicochemical Properties
Experimental Data from Analogs
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~3300 cm⁻¹ (N–H stretch).
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NMR:
Biological Activity and Mechanistic Insights
Cytotoxicity Profile
Analogous compounds show low cytotoxicity (IC₅₀ > 50 μM in Vero cells) , suggesting a favorable therapeutic index.
Applications in Medicinal Chemistry
Drug Development
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TB Therapeutics: As a DprE1 inhibitor, this compound could address multidrug-resistant TB strains.
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Structure-Activity Relationship (SAR): Modifications to the naphthalene or ester groups may optimize potency and pharmacokinetics .
Material Science
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Organic Semiconductors: Thiophene derivatives are explored for charge transport in electronic devices due to their conjugated systems.
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